2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group, a phenyl group, and a thioacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as a substituted phenyl isothiocyanate.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Thioacetohydrazide Formation: The final step involves the reaction of the triazole derivative with thioacetic acid hydrazide under controlled conditions, typically in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetohydrazide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its biological activity, and modifications to this compound can enhance its efficacy against various pathogens.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anticancer agent. The presence of the triazole ring and the chlorophenyl group can interact with biological targets, potentially inhibiting the growth of cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with cell membranes, disrupting their function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-thiol share a similar triazole ring structure but differ in their substituents.
Chlorophenyl Derivatives: Compounds like 3-chlorophenyl isothiocyanate and 3-chlorophenyl hydrazine have similar chlorophenyl groups but lack the triazole ring.
Uniqueness
The uniqueness of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its combination of the triazole ring, chlorophenyl group, and thioacetohydrazide moiety
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXAAZHHYOSNEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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